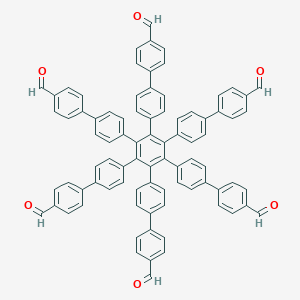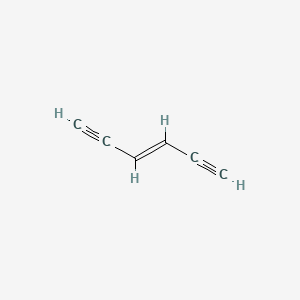
Methanone, bis((1,1'-biphenyl)yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, bis((1,1’-biphenyl)yl)-, also known as bis(4-phenylphenyl)methanone, is an organic compound with the molecular formula C25H18O. It is a derivative of benzophenone, where both phenyl groups are substituted with biphenyl groups. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanone, bis((1,1’-biphenyl)yl)- can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of methanone, bis((1,1’-biphenyl)yl)- often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, bis((1,1’-biphenyl)yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the biphenyl rings.
Aplicaciones Científicas De Investigación
Methanone, bis((1,1’-biphenyl)yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methanone, bis((1,1’-biphenyl)yl)- involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophiles in biological molecules. Its effects are mediated through the formation of covalent bonds with target proteins or enzymes, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Methanone, bis((1,1’-biphenyl)yl)- can be compared with other similar compounds, such as:
Benzophenone: The parent compound, which lacks the biphenyl substitutions.
4-Benzoylbiphenyl: A related compound with only one biphenyl group.
4-Phenylbenzophenone: Another derivative with different substitution patterns.
Uniqueness
The unique structural feature of methanone, bis((1,1’-biphenyl)yl)- is the presence of two biphenyl groups, which imparts distinct chemical and physical properties compared to its analogs
Conclusion
Methanone, bis((1,1’-biphenyl)yl)- is a versatile compound with significant importance in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists and researchers exploring new frontiers in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
72776-75-1 |
|---|---|
Fórmula molecular |
C25H18O |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
bis(2-phenylphenyl)methanone |
InChI |
InChI=1S/C25H18O/c26-25(23-17-9-7-15-21(23)19-11-3-1-4-12-19)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |
Clave InChI |
JQMZFDMFXIPUSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B13408739.png)
![Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate](/img/structure/B13408754.png)

![[(1E)-2-{[1,1'-biphenyl]-4-yl}ethenyl]boronic acid](/img/structure/B13408764.png)
![(2S)-2-amino-1-[(1S,5R)-2-azabicyclo[3.1.0]hexan-2-yl]-2-(3-hydroxy-1-adamantyl)ethanone;hydrochloride](/img/structure/B13408766.png)


![2-[[[[(1,4-Dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoic Acid Methyl Ester](/img/structure/B13408782.png)




